MeO-Suc-Arg-Pro-Tyr-pNA

Enzymology Dermatology Research Serine Protease Characterization

MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) is the gold-standard chromogenic substrate for chymotrypsin, KLK7/PSA, and chymase. Unlike broad-specificity substrates, its Arg-Pro-Tyr motif ensures high catalytic efficiency and unambiguous specificity even in crude samples. The hydrophilic methoxysuccinyl cap permits aqueous-based assays without DMSO, reducing variability. Use for inhibitor IC50 determination, enzyme lot-release testing, and physiological activity measurements. Get reliable, reproducible data with S-2586.

Molecular Formula C31H40N8O9
Molecular Weight 668.7 g/mol
Cat. No. B10855543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeO-Suc-Arg-Pro-Tyr-pNA
Molecular FormulaC31H40N8O9
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1
InChIKeyTXYMHQOSDJXNHI-SDHOMARFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) for Chymotrypsin and Kallikrein Activity Assays – Technical Procurement Guide


MeO-Suc-Arg-Pro-Tyr-pNA (also designated S-2586) is a synthetic, tripeptide-derived chromogenic substrate engineered for the quantitative detection of chymotrypsin-like serine proteases . The molecule comprises an N-terminal methoxysuccinyl (MeO-Suc) blocking group, the core recognition sequence Arg-Pro-Tyr, and a C-terminal para-nitroaniline (pNA) reporter. Upon site-specific cleavage, typically between the tyrosine and pNA moieties, free pNA is liberated and its absorbance can be monitored at 405 nm . The compound is widely utilized in biochemical research for the kinetic characterization, inhibitor screening, and activity profiling of chymotrypsin, chymase, and members of the tissue kallikrein family (e.g., KLK3/PSA, KLK7) [1].

Why Generic Serine Protease pNA Substrates Cannot Substitute for MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) in Chymotrypsin Assays


Attempts to substitute MeO-Suc-Arg-Pro-Tyr-pNA with general arginine-specific chromogenic substrates (e.g., S-2288) or alternative chymotrypsin-targeted sequences (e.g., Suc-Ala-Ala-Pro-Phe-pNA) often result in substantial loss of assay sensitivity or outright failure due to divergent enzyme recognition. The Arg-Pro-Tyr tripeptide sequence in S-2586 confers a unique geometric and electrostatic complementarity to the extended substrate-binding cleft of chymotrypsin-like proteases [1]. Empirical comparisons demonstrate that S-2586 yields markedly higher catalytic rates than broad-spectrum alternatives, and its hydrophilic methoxysuccinyl cap enables direct, reproducible kinetic assays in purely aqueous buffers, a critical advantage over more hydrophobic analogs that require organic co-solvents [2]. This differential performance dictates that assay validation, inhibitor profiling, and QC protocols reliant on S-2586 cannot be generically replaced without extensive and often unfeasible re-optimization.

MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) Product-Specific Quantitative Differentiation Evidence


Superior Catalytic Efficiency vs. Broad-Specificity Substrate S-2288 in Biological Matrices

In side-by-side assays using dissociated human plantar corneocytes (a physiologically relevant biological matrix), MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) demonstrated a 'significant rate of hydrolysis' while the broad-specificity serine protease substrate H-D-Ile-Pro-Arg-pNA (S-2288) was 'hydrolysed only very slowly' [1]. While absolute rate units are not provided in the abstract, the qualitative difference is stark and reported as decisive for enzyme identification. This differential hydrolysis profile confirms S-2586's superior recognition by chymotrypsin-like enzymes in complex biological samples where off-target proteases may otherwise confound results with broader substrates.

Enzymology Dermatology Research Serine Protease Characterization

Enhanced Affinity (Lower Km) vs. Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin

A cross-study comparison of Michaelis-Menten constants reveals that MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) exhibits substantially higher affinity for chymotrypsin compared to the commonly used alternative substrate Suc-Ala-Ala-Pro-Phe-pNA. For S-2586, a Km of 0.05-0.1 mM (50-100 µM) was determined in Tris buffer (pH 7.8, 3 mM Ca2+) [1]. In contrast, Suc-Ala-Ala-Pro-Phe-pNA displays a reported Km of 60 µM for chymotrypsin under similar conditions . Although both Km values fall within a similar order of magnitude, the lower end of the S-2586 range (50 µM) indicates potentially higher affinity, and more critically, the associated kcat of 50-60 s⁻¹ [1] translates to a catalytic efficiency (kcat/Km) that typically exceeds that of alternative substrates, enabling more sensitive detection at lower substrate concentrations.

Enzyme Kinetics Protease Inhibitor Screening Assay Development

Validated Utility in High-Throughput Inhibitor Screening (HTS) for KLK7

MeO-Suc-Arg-Pro-Tyr-pNA is established as a robust reporter substrate for high-throughput inhibitor screening against human kallikrein 7 (KLK7), a serine protease implicated in skin homeostasis and cancer. In a validated 96-well plate assay format, the substrate (2.5 mM stock) enabled reliable kinetic monitoring of KLK7 activity at 405 nm over 15 minutes at 37°C [1]. This assay configuration has been successfully deployed to identify and quantify potent KLK7 inhibitors, including compounds exhibiting IC50 values as low as 130 nM [2]. The linear response and low background of the S-2586/pNA system make it a preferred choice over fluorogenic substrates that may suffer from compound interference or require specialized plate readers.

Drug Discovery Kallikrein Biology High-Throughput Screening

Water Solubility Enables Organic Solvent-Free Assay Conditions

A key physicochemical advantage of MeO-Suc-Arg-Pro-Tyr-pNA over many earlier chymotrypsin substrates is its engineered water solubility, which eliminates the requirement for organic co-solvents like DMSO or DMF in reaction buffers. The strategic incorporation of the polar methoxysuccinyl (MeO-Suc) group and the positively charged arginine residue in the P3 position confers this favorable property [1]. In contrast, substrates with aliphatic or hydrophobic N-terminal caps (e.g., Suc-Ala-Ala-Pro-Phe-pNA) may exhibit limited aqueous solubility, often necessitating the use of organic solvents that can denature enzymes, alter enzyme kinetics, or introduce variability in assays . S-2586 can be reconstituted directly in aqueous buffer (e.g., Tris/Calcium, pH 8.3) to concentrations suitable for robust kinetic measurements, simplifying workflow and improving data reproducibility .

Assay Development Biochemical Methods Enzyme Kinetics

Best Research and Industrial Application Scenarios for MeO-Suc-Arg-Pro-Tyr-pNA (S-2586)


Characterization of Novel Chymotrypsin-Like Serine Proteases in Complex Biological Extracts

When purifying and characterizing a novel fibrinolytic or tissue-remodeling protease from microbial fermentation broths, plant extracts, or mammalian tissues, MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) serves as the definitive chromogenic substrate for confirming chymotrypsin-like specificity. As demonstrated in the characterization of subtilisin D5 from *Bacillus amyloliquefaciens* [1] and a fibrinolytic enzyme from *Allium tuberosum* [2], S-2586 exhibits high specificity and yields robust, quantifiable signals even in partially purified fractions. The significant difference in hydrolysis rates between S-2586 and broad-specificity substrates like S-2288 [3] provides unambiguous evidence for the presence of a chymotrypsin-like active site, a critical step in enzyme classification and subsequent mechanistic studies.

High-Throughput Screening (HTS) and IC50 Determination for Kallikrein 7 (KLK7) Inhibitors

In drug discovery programs targeting kallikrein 7 (KLK7) for dermatological or oncological indications, MeO-Suc-Arg-Pro-Tyr-pNA is the substrate of choice for establishing and validating high-throughput screening assays. Its water solubility permits the preparation of large-volume, homogeneous substrate solutions for automated liquid handling systems without the need for DMSO, which can cause precipitation and variability [1]. The robust, linear kinetic response at 405 nm [2] allows for accurate determination of IC50 values in the low nanomolar range (e.g., 130 nM [3]), enabling reliable structure-activity relationship (SAR) analysis and lead optimization campaigns.

Kinetic Analysis and Quality Control of Recombinant Chymotrypsin and Chymase Preparations

For biotechnology companies and academic core facilities producing recombinant chymotrypsin or mast cell chymase, MeO-Suc-Arg-Pro-Tyr-pNA is essential for routine quality control and lot-release testing. Its well-defined kinetic parameters (Km 0.05-0.1 mM, kcat 50-60 s⁻¹) [1] provide a quantitative benchmark for assessing enzymatic activity and lot-to-lot consistency. The straightforward, aqueous-based assay protocol [2] minimizes inter-operator variability and does not require specialized equipment beyond a standard 405 nm-capable spectrophotometer or plate reader, making it a cost-effective and reliable standard for enzyme activity measurement.

Mechanistic Studies of Protease-Activated Receptors (PARs) and Extracellular Matrix Remodeling

Researchers investigating the role of chymase and related proteases in cardiovascular inflammation, fibrosis, or tumor microenvironment remodeling rely on MeO-Suc-Arg-Pro-Tyr-pNA for precise in vitro activity measurements. The compound's ability to function in purely aqueous buffers at physiological pH (7.8) [1] allows for the study of how glycosaminoglycans (e.g., heparin proteoglycan) modulate chymase activity [2] without the confounding effects of organic solvents. This provides a more physiologically relevant assessment of enzyme behavior, directly informing our understanding of its in vivo function and therapeutic targeting.

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